3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide
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Overview
Description
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is a synthetic organic compound that features a benzamide core substituted with a dimethylamino group, a pyrazolyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: This can be achieved by reacting a substituted benzoyl chloride with a suitable amine.
Introduction of the Dimethylamino Group: This step may involve the alkylation of an amine precursor with dimethylamine.
Attachment of the Pyrazolyl and Thiophenyl Groups: These groups can be introduced through nucleophilic substitution reactions or via cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the substituents on the benzamide core or the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, organometallics, and bases are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)benzamide: Lacks the dimethylamino and thiophenyl groups.
3-(dimethylamino)-N-(2-phenylethyl)benzamide: Contains a phenyl group instead of the pyrazolyl and thiophenyl groups.
N-(2-(thiophen-3-yl)ethyl)benzamide: Lacks the dimethylamino and pyrazolyl groups.
Uniqueness
3-(dimethylamino)-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]benzamide is unique due to the combination of its substituents, which may confer distinct chemical and biological properties. The presence of the dimethylamino group can enhance solubility and reactivity, while the pyrazolyl and thiophenyl groups may contribute to specific interactions with biological targets.
Properties
IUPAC Name |
3-(dimethylamino)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-21(2)16-6-3-5-14(11-16)18(23)19-12-17(15-7-10-24-13-15)22-9-4-8-20-22/h3-11,13,17H,12H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RISKKLPPSYITKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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